molecular formula C22H21N3O4S2 B2838681 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide CAS No. 301857-99-8

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide

Cat. No.: B2838681
CAS No.: 301857-99-8
M. Wt: 455.55
InChI Key: KTYNGTJCCMYFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research has demonstrated that derivatives structurally similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide have promising antibacterial and antimicrobial properties. For instance, compounds synthesized through the green ultrasound synthesis, characterized by their 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, have shown significant antimicrobial activities against a variety of gram-positive, gram-negative bacteria, and fungal strains, with Minimum Inhibition Concentration (MIC) values ranging from 4–16 μg/mL (Rezki, 2016). Similarly, novel benzothiazole derivatives evaluated for anticonvulsant activities also demonstrated potential antimicrobial effects (Liu et al., 2016).

Anticancer Properties

Derivatives of this compound have been synthesized and characterized, showing potential as anticancer agents. The synthesis of celecoxib derivatives, for example, highlighted their anticancer activities in addition to anti-inflammatory, analgesic, antioxidant, and anti-HCV properties, revealing a multifaceted potential in therapeutic applications (Küçükgüzel et al., 2013).

Antitumor Activity

Compounds with structural similarities to this compound have been synthesized and found to possess significant antitumor activities. Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has shown that certain compounds exerted an inhibitory effect on different cell lines, suggesting their utility in cancer treatment (Albratty et al., 2017).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-2-9-25-21(27)19-14-5-3-4-6-17(14)31-20(19)24-22(25)30-11-18(26)23-13-7-8-15-16(10-13)29-12-28-15/h2,7-8,10H,1,3-6,9,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYNGTJCCMYFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4)SC5=C2CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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